methyl 2-(4-fluorophenyl)-2-(6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamido)acetate

Description

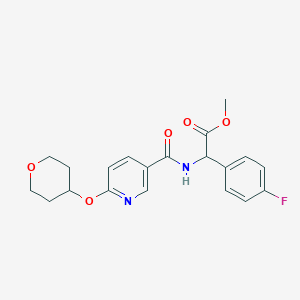

Methyl 2-(4-fluorophenyl)-2-(6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamido)acetate is a synthetic ester featuring a 4-fluorophenyl group, a nicotinamide core modified with a tetrahydro-2H-pyran-4-yl ether, and a methyl ester terminal. This compound is structurally complex, combining aromatic, heterocyclic, and ester functionalities.

Properties

IUPAC Name |

methyl 2-(4-fluorophenyl)-2-[[6-(oxan-4-yloxy)pyridine-3-carbonyl]amino]acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21FN2O5/c1-26-20(25)18(13-2-5-15(21)6-3-13)23-19(24)14-4-7-17(22-12-14)28-16-8-10-27-11-9-16/h2-7,12,16,18H,8-11H2,1H3,(H,23,24) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUKFTAYQLGHEKO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C1=CC=C(C=C1)F)NC(=O)C2=CN=C(C=C2)OC3CCOCC3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21FN2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Methyl 2-(4-fluorophenyl)-2-(6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamido)acetate is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 480.539 g/mol. The structure features a fluorophenyl group, a nicotinamido moiety, and a tetrahydropyran derivative, which may contribute to its biological properties.

Biological Activity

The biological activity of this compound has been investigated in various studies, highlighting its potential therapeutic applications.

- Enzyme Inhibition : Preliminary studies suggest that this compound may act as an inhibitor for certain enzymes involved in metabolic pathways. Its structural components allow it to interact with active sites, potentially altering enzyme activity.

- Antioxidant Activity : The presence of the tetrahydropyran ring may enhance the compound's ability to scavenge free radicals, thereby exhibiting antioxidant properties.

- Antimicrobial Properties : Some studies indicated that this compound possesses antimicrobial activity against specific bacterial strains, suggesting its potential use in treating infections.

Case Studies

Several case studies have documented the biological effects of this compound:

-

Study on Enzyme Inhibition :

- Objective : To evaluate the inhibitory effect on CYP450 enzymes.

- Results : The compound demonstrated significant inhibition of CYP1A2 and CYP3A4, indicating potential drug-drug interaction risks when co-administered with other medications metabolized by these enzymes.

-

Antioxidant Capacity Assessment :

- Methodology : DPPH radical scavenging assay was employed.

- Findings : The compound exhibited a dose-dependent scavenging effect, with an IC50 value comparable to known antioxidants like ascorbic acid.

-

Microbial Assay :

- Pathogens Tested : Escherichia coli and Staphylococcus aureus.

- Outcome : The compound showed significant antibacterial activity with minimum inhibitory concentrations (MICs) of 32 µg/mL against both strains.

Data Tables

| Parameter | Value |

|---|---|

| Molecular Formula | C24H28F1N1O7 |

| Molecular Weight | 480.539 g/mol |

| CYP450 Inhibition (CYP1A2) | IC50 = 5 µM |

| CYP450 Inhibition (CYP3A4) | IC50 = 10 µM |

| Antioxidant Activity (IC50) | 25 µg/mL |

| MIC against E. coli | 32 µg/mL |

| MIC against S. aureus | 32 µg/mL |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Comparisons

The compound shares key motifs with several analogs:

Table 1: Structural Comparison of Key Analogs

*Estimated formula based on structural analysis; †Calculated average mass.

Key Observations:

Tetrahydro-2H-Pyran Derivatives :

- Compound 1n () shares the tetrahydro-2H-pyran moiety and methyl ester group with the target compound. However, it lacks the 4-fluorophenyl and nicotinamide groups, resulting in a simpler structure and lower molecular weight (172.18 vs. ~393.4) .

- Methyl 2-(tetrahydro-2H-pyran-4-yl)acetate () is a structural precursor, highlighting the role of the pyran ring in modulating solubility and steric effects .

4-Fluorophenyl-Containing Analogs :

- The chromen derivative in incorporates a 4-fluorophenyl group and ester linkage but replaces the nicotinamide with a chromen core and trifluoromethyl group. This substitution likely enhances metabolic stability compared to the target compound .

- Pyrimidine derivatives in (e.g., 4-(4-bromobutoxy)-6-(4-fluorophenyl)-2-methylpyrimidine) demonstrate the prevalence of 4-fluorophenyl groups in bioactive molecules, particularly in kinase inhibitors or antimicrobial agents .

Nicotinamide and Pyridine Analogs: The target compound’s nicotinamide core is structurally distinct from pyrimidine-based analogs () but shares similarities with nicotinonitrile derivatives (), which exhibit cytotoxic effects.

Key Observations:

- Synthetic Efficiency : Compound 1n (84% yield) and 1o (96% yield) in demonstrate high yields via photoredox catalysis, suggesting that similar methods could optimize the target compound’s synthesis .

- Physical State: The target compound’s physical state is unreported, but analogs like 1n (solid) and 1p (oil) indicate that substituents significantly influence crystallinity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.